N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
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Biological Activity
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28ClN3OS
- Molecular Weight : 418.0 g/mol
- CAS Number : 1216450-29-1
The compound features a thiazole ring, which is known for its diverse biological activities, and a dimethylamino group that enhances solubility and biological interactions. This structural combination may contribute to its pharmacological profile.
Biological Activity Overview
This compound has been evaluated for various biological activities:
-
Anticancer Activity :
- Compounds with similar structures have demonstrated significant anticancer properties against various cell lines. The thiazole component is often linked to cytotoxic effects, while the dimethylamino group may enhance interactions with proteins involved in cancer progression .
- In studies involving benzothiazole derivatives, compounds exhibited lower neurotoxicity and cytotoxicity while showing effective anticonvulsant activity at specific dosages .
-
Mechanism of Action :
- The compound's mechanism may involve the modulation of GABAergic neurotransmission, as observed in related compounds that affect seizure activity .
- Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity against cancer cells .
Case Studies and Experimental Results
- Anticonvulsant Activity :
- Cytotoxicity Assessment :
Data Table: Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Thiazole ring, dimethylamino group | Anticancer, anticonvulsant |
Benzothiazole Derivatives | Varied substitutions | Antitumor activity |
1H-Indole Derivatives | Indole core | Antiviral, anticancer |
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-15-7-10-19-20(13-15)27-22(23-19)25(12-6-11-24(4)5)21(26)18-9-8-16(2)17(3)14-18;/h7-10,13-14H,6,11-12H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZPDOKEOGBGEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.